4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one
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Overview
Description
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a chromen-2-one core, which contribute to its diverse chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one acts as an inhibitor of ENTs. It has been found to be more selective to ENT2 than to ENT1 . The compound inhibits the uptake of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . This can influence extracellular adenosine levels in the vicinity of its receptors and hence affect adenosine-related functions .
Pharmacokinetics
The compound inhibits ENTs in an irreversible and non-competitive manner . This means that the compound reduces the maximum rate of uridine transport in ENT1 and ENT2 without affecting the affinity of the transporters for uridine .
Result of Action
The inhibition of ENTs by 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one can lead to changes in nucleotide synthesis and regulation of adenosine function . This could potentially influence various cellular processes and responses.
Biochemical Analysis
Biochemical Properties
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one has been shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . This compound does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .
Molecular Mechanism
The molecular mechanism of action of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one involves the inhibition of ENTs in an irreversible and non-competitive manner . This compound reduces Vmax of [3H]uridine transport in ENT1 and ENT2 without affecting Km .
Temporal Effects in Laboratory Settings
The inhibitory effect of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one on ENTs could not be washed out, indicating a long-lasting effect .
Metabolic Pathways
The metabolic pathways involving 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one are not yet fully understood. Its interaction with ENTs suggests a potential role in nucleotide synthesis and regulation of adenosine function .
Transport and Distribution
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one is likely transported across the cell membrane via ENTs
Subcellular Localization
The subcellular localization of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one is currently unknown. Given its interaction with ENTs, it may be localized at the cell membrane where these transporters are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-fluorophenylpiperazine with a suitable aldehyde or ketone to form an intermediate, which is then subjected to cyclization and hydroxylation reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the chromen-2-one core.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound that also inhibits ENTs but with different selectivity and potency.
2-[4-(2-fluoro-phenyl)-piperazin-1-ylmethyl]-6-hydroxy-2H-pyridazin-3-one: Another structurally related compound with similar biological activities.
Uniqueness
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one stands out due to its specific combination of a fluorophenyl group, piperazine ring, and chromen-2-one core, which confer unique chemical and biological properties. Its selectivity for ENT2 over ENT1 and its irreversible inhibition mechanism make it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c21-17-3-1-2-4-18(17)23-9-7-22(8-10-23)13-14-11-20(25)26-19-6-5-15(24)12-16(14)19/h1-6,11-12,24H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTKRIKHKODMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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